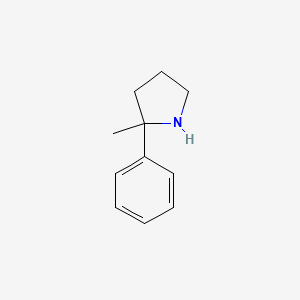

2-Methyl-2-phenylpyrrolidine

Description

Properties

IUPAC Name |

2-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJABDJLKCWTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217633-10-8 | |

| Record name | 2-methyl-2-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 2 Phenylpyrrolidine and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

Achieving control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules. For pyrrolidines, this involves the selective formation of specific stereoisomers, which can be accomplished through various asymmetric strategies.

Chiral Auxiliary and Ligand-Controlled Approaches for 2-Phenylpyrrolidine (B85683) Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries. wikipedia.org In the context of pyrrolidine (B122466) synthesis, an oxazolidinone can be attached to a precursor molecule to control the stereoselective alkylation or addition reactions that ultimately lead to the formation of the chiral pyrrolidine ring.

Another powerful strategy involves the use of chiral ligands in metal-catalyzed reactions. In palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines, novel phosphoramidite (B1245037) ligands are used to generate chiral pyrrolidines with high enantioselectivity. organic-chemistry.orgnih.gov The ligand coordinates to the metal center, creating a chiral environment that influences the approach of the substrates, thereby directing the stereochemical outcome of the cycloaddition. The choice of ligand is critical; for instance, studies have shown that bis-2-naphthyl phosphoramidite ligands can provide excellent yields and enantiomeric excesses. organic-chemistry.org

Similarly, C₂-symmetrical 2,5-disubstituted pyrrolidines are themselves important chiral auxiliaries and ligands for various transformations, highlighting the significance of this structural class in asymmetric synthesis. nih.gov

Diastereoselective Synthesis and Resolution Techniques for Pyrrolidine Frameworks

Diastereoselective synthesis aims to form one diastereomer preferentially over others. This is often achieved by taking advantage of the existing stereochemistry in a molecule to influence the creation of new stereocenters.

A notable method for the diastereoselective synthesis of highly substituted pyrrolidines involves asymmetric multicomponent reactions. For example, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation can construct up to three stereogenic centers with high diastereoselectivity. acs.orgnih.gov The Lewis acid catalyst, such as Titanium(IV) chloride (TiCl₄), plays a crucial role in promoting an intramolecular rearrangement that leads to the pyrrolidine framework. acs.orgnih.gov

Another approach is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This method demonstrates excellent diastereoselectivity, with α-substituted 4-pentenyl sulfonamides favoring the formation of 2,5-cis-pyrrolidines, while γ-substituted substrates yield 2,3-trans pyrrolidine adducts. nih.gov

When a reaction produces a mixture of stereoisomers, resolution techniques can be employed for their separation. For chiral pyrrolidines, this can be accomplished by derivatizing the mixture with a chiral resolving agent, such as (S)-(-)-camphanic acid, via a Mitsunobu reaction. nih.gov This creates a mixture of diastereomeric esters, which can often be separated by chromatography. Subsequent hydrolysis of the separated esters yields the individual, enantiomerically pure pyrrolidine alcohols. nih.gov

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, TiCl₄ | High diastereoselectivity | acs.orgnih.gov |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides, Copper(II) promoter | Excellent diastereoselectivity for 2,5-cis-pyrrolidines | nih.gov |

| Chemical Resolution | (S)-(-)-camphanic acid, DIAD, PPh₃ | Separation of enantiomers via diastereomeric esters | nih.gov |

Enantioselective Catalysis in Pyrrolidine Synthesis

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Organocatalysis: Chiral amines, particularly those derived from proline, are powerful organocatalysts for asymmetric reactions. mdpi.com An enantioselective, one-pot synthesis of the pyrrolidine core can be achieved through an asymmetric conjugate addition of a glycine (B1666218) ester to an α,β-enone, catalyzed by a chiral phase-transfer catalyst, followed by an intramolecular reductive amination. acs.org Chiral phosphoric acids have also been used to catalyze enantioselective intramolecular aza-Michael cyclizations to form enantioenriched pyrrolidines. whiterose.ac.uk

Metal Catalysis: As mentioned, palladium-catalyzed [3+2] cycloadditions using chiral phosphoramidite ligands are effective for synthesizing chiral pyrrolidines from imines. organic-chemistry.orgnih.gov Gold(I) complexes featuring chiral ligands have also been developed for enantioselective catalysis, such as in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes to form complex cyclic structures. nih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative for asymmetric synthesis. Transaminases (TAs) can catalyze the transfer of an amino group to a prochiral ketone. acs.org This has been applied to the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed with high enantiomeric excess. acs.org

| Catalysis Type | Catalyst/Enzyme | Reaction Type | Reference |

| Organocatalysis | Chiral Phase-Transfer Catalyst | Asymmetric Conjugate Addition | acs.org |

| Metal Catalysis | Palladium / Chiral Phosphoramidite Ligand | [3+2] Cycloaddition | organic-chemistry.orgnih.gov |

| Biocatalysis | Transaminase (TA) | Reductive Amination / Cyclization | acs.org |

Novel Pyrrolidine Ring Formation and Cyclization Approaches

The construction of the pyrrolidine ring itself is a key challenge. Modern synthetic chemistry has produced a variety of innovative methods for forming this five-membered heterocycle, often with high efficiency and control.

Intramolecular Cyclization Reactions for Pyrrolidine Core Construction

Intramolecular cyclization involves the formation of a ring from a single, linear precursor molecule. This is a powerful strategy for constructing the pyrrolidine core.

One such method is the lithiation-intramolecular cyclization of N-Boc-(3-chloropropyl)arylmethylamines. acs.org Treatment of the substrate with s-BuLi in the presence of the chiral ligand (-)-sparteine (B7772259) induces a cyclization that produces enantioenriched (S)-N-Boc-2-arylpyrrolidines. acs.org

The intramolecular aza-Michael reaction is another key strategy. In an asymmetric 'clip-cycle' synthesis, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. whiterose.ac.uk The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the substituted pyrrolidine. whiterose.ac.uk

Furthermore, the synthesis of pyrrolidine derivatives can be achieved from acyclic precursors through the cyclization of aminoaldehydes or alcohols. mdpi.com For instance, the cyclization of an alcohol using sodium hydride (NaH) in DMF can yield a Boc-protected pyrrolidine, which can be deprotected to give the final product. mdpi.com

Multi-component and Tandem Reactions for Pyrrolidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net This approach offers significant advantages in terms of step economy and waste reduction.

A three-component reaction catalyzed by Ytterbium triflate (Yb(OTf)₃) can produce pyrrolidines with high diastereoselectivity. organic-chemistry.org The reaction involves the in situ generation of an aldimine from an aldehyde and an amine, which then reacts with a 1,1-cyclopropanediester to form the pyrrolidine ring, favoring a cis relationship between the substituents at the 2- and 5-positions. organic-chemistry.org

1,3-dipolar cycloaddition reactions involving azomethine ylides are a cornerstone of pyrrolidine synthesis. tandfonline.com These ylides can be generated in situ from the reaction of an aldehyde and an amino acid ester. In a multi-component fashion, the ylide then reacts with a dipolarophile, such as a chalcone (B49325) or maleimide, to construct the pyrrolidine ring in one pot. tandfonline.com These reactions can be promoted by various catalysts or even under microwave irradiation to afford complex pyrrolidine structures efficiently. tandfonline.com

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, also provide elegant routes to pyrrolidines. A TiCl₄-catalyzed process involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile first forms a tetrahydrofuran (B95107) derivative, which then undergoes a Lewis acid-catalyzed intramolecular rearrangement to yield a highly functionalized pyrrolidine as a single diastereomer. nih.gov

Strategic Functionalization and Derivatization of 2-Methyl-2-phenylpyrrolidine Frameworks

The strategic functionalization and derivatization of the this compound scaffold are crucial for modulating its chemical properties and biological activity. Advanced synthetic methodologies have been developed to introduce a variety of substituents at specific positions on the pyrrolidine ring, enabling the synthesis of a diverse library of analogues. These methods often focus on achieving high regioselectivity and stereoselectivity.

Selective Substitution Reactions on the Pyrrolidine Ring System

Selective substitution on the pyrrolidine ring of this compound, beyond the alpha-position to the nitrogen, presents a synthetic challenge due to the presence of multiple potentially reactive C-H bonds. However, methodologies developed for related pyrrolidine systems can be extrapolated. One key strategy involves the use of directing groups or redox-triggered mechanisms to achieve regioselective functionalization.

Research into the functionalization of 2-substituted pyrrolidines has demonstrated a redox-triggered approach for the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov This method utilizes an o-benzoquinone as an internal oxidant to achieve regio- and diastereoselective functionalization of the secondary α-C-H bond over the tertiary one. nih.gov The process involves the formation of an N,O-acetal intermediate, which can then be subjected to intermolecular addition of a nucleophile, followed by the cleavage of the aromatic substituent to yield the 2,5-disubstituted product. nih.gov While this specific methodology was demonstrated on other 2-substituted pyrrolidines, its principles could be adapted for the this compound framework.

Another approach to creating substituted pyrrolidines is through ring-expansion reactions. For instance, a method for preparing diastereomerically and enantiomerically pure 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols has been reported. msu.edu This process is initiated by an ylide-based aza-Payne rearrangement of the aziridinol, which leads to the formation of an epoxy amine. msu.edu Subsequent nucleophilic attack by the ylide and a 5-exo-tet ring-closure yields the desired 2,3-disubstituted pyrrolidine with a complete transfer of stereochemistry. msu.edu

The following table summarizes a selection of substitution reactions applicable to the pyrrolidine ring system.

| Starting Material Class | Reagents and Conditions | Product Type | Key Features |

| 2-Substituted Pyrrolidines | 1. o-benzoquinone (internal oxidant) 2. Nucleophile | 2,5-Disubstituted Pyrrolidines | Regio- and diastereoselective functionalization of the secondary α-C-H bond. |

| 2,3-Aziridin-1-ols | 1. Sulfoxonium ylide 2. Basic conditions | 2,3-Disubstituted Pyrrolidines | Stereospecific ring expansion via aza-Payne rearrangement. |

Directed Alkylation and Arylation Strategies for Substituted Pyrrolidines

Directed alkylation and arylation reactions, particularly at the C2 position of the pyrrolidine ring, are powerful tools for introducing molecular diversity. These methods often employ a protecting group on the nitrogen atom that also acts as a directing group for deprotonation and subsequent reaction with an electrophile.

A notable example is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This one-pot synthesis involves the deprotonation of N-Boc-pyrrolidine using s-butyllithium in the presence of (-)-sparteine, followed by transmetalation with zinc chloride to form a stereochemically rigid 2-pyrrolidinozinc reagent. scilit.com This intermediate then undergoes a Negishi coupling with a variety of aryl bromides in the presence of a palladium catalyst, such as that generated from Pd(OAc)2 and t-Bu3P-HBF4, to yield 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.orgscilit.com This methodology is versatile and tolerates a range of functional groups on the aryl halide. organic-chemistry.org

Another powerful strategy is the tandem N-arylation/carboamination of γ-amino alkenes, which provides a rapid route to N-aryl-2-benzyl pyrrolidine derivatives. nih.gov This palladium-catalyzed, one-pot process involves the sequential reaction of a primary aliphatic amine with two different aryl bromides. nih.gov The success of this tandem reaction often relies on an in situ modification of the palladium catalyst through a phosphine (B1218219) ligand exchange between the N-arylation and carboamination steps. nih.gov This approach allows for the formation of multiple bonds and a stereocenter in a single operation, leading to structurally complex pyrrolidine derivatives. nih.gov

The table below details key findings from directed arylation studies on the pyrrolidine framework.

| Substrate | Catalyst/Reagents | Arylating Agent | Product | Yield | Enantiomeric Ratio (er) |

| N-Boc-pyrrolidine | 1. s-BuLi, (-)-sparteine 2. ZnCl2 3. Pd(OAc)2, t-Bu3P-HBF4 | 4-Bromobenzonitrile | (S)-N-Boc-2-(4-cyanophenyl)pyrrolidine | 85% | 96:4 |

| N-Boc-pyrrolidine | 1. s-BuLi, (-)-sparteine 2. ZnCl2 3. Pd(OAc)2, t-Bu3P-HBF4 | 4-Bromoanisole | (S)-N-Boc-2-(4-methoxyphenyl)pyrrolidine | 90% | 96:4 |

| N-Boc-pyrrolidine | 1. s-BuLi, (-)-sparteine 2. ZnCl2 3. Pd(OAc)2, t-Bu3P-HBF4 | 3-Bromoquinoline | (S)-N-Boc-2-(quinolin-3-yl)pyrrolidine | 78% | 96:4 |

Mechanistic Investigations of Chemical Transformations Involving 2 Methyl 2 Phenylpyrrolidine and Analogues

Catalytic Reaction Mechanism Elucidation for Asymmetric Transformations of Pyrrolidine (B122466) Derivatives

Pyrrolidine derivatives are fundamental scaffolds in organocatalysis, particularly in asymmetric transformations. Elucidating the mechanisms of these reactions is crucial for optimizing existing catalysts and designing new ones.

Low molecular weight synthetic peptides have been shown to be effective catalysts for a wide range of asymmetric transformations. nih.gov In many instances, these peptide-based catalysts facilitate novel multifunctional substrate activation modes and achieve unprecedented levels of selectivity. nih.gov The modular and tunable structures of peptides make them well-suited as chiral catalysts. nih.gov The catalytic activity of these peptides often relies on the formation of specific secondary structures, such as α-helices, which create a defined chiral environment for the reaction. nih.gov For example, in some peptide-catalyzed epoxidations, the four N-terminal NH groups of an α-helix that are not involved in intra-chain hydrogen bonding can act as hydrogen-bond donors to substrates, influencing the stereochemical outcome. nih.gov

In the context of 2-aryl-substituted piperidines, which are structurally related to 2-phenylpyrrolidines, kinetic resolution can be achieved through deprotonation using a chiral base system like n-BuLi and sparteine. whiterose.ac.ukacs.org This method allows for the separation of enantiomers by preferentially deprotonating one over the other. whiterose.ac.ukacs.org Mechanistic studies, including variable-temperature NMR spectroscopy and DFT calculations, have been employed to understand the conformational dynamics of the N-Boc group in these systems, which is crucial for the stereochemical outcome of the lithiation. whiterose.ac.ukacs.org

The insights gained from these studies on related systems can be extrapolated to understand the catalytic mechanisms involving 2-methyl-2-phenylpyrrolidine. The key mechanistic features often involve the formation of enamines or iminium ions as key intermediates, with the stereoselectivity being controlled by the chiral environment created by the catalyst.

Isotope Effects in Mechanistic Studies of Pyrrolidine Derivatization (e.g., N-demethylation of N-methyl-2-phenylpyrrolidine)

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. In the study of N-demethylation reactions, nitrogen-15 (B135050) heavy isotope effects can provide detailed information about the cleavage of the C-N bond. nih.gov

The study of nicotine (B1678760) demethylation in plants, which involves the conversion of a pyrrolidine-containing alkaloid, has also utilized isotopic techniques to understand the reaction mechanism. researchgate.net These studies have revealed that the mechanism of nicotine demethylation in plants has significant differences from that in mammals and bacteria. researchgate.net

While specific KIE studies on the N-demethylation of N-methyl-2-phenylpyrrolidine were not found, the principles and methodologies from studies on analogous systems provide a clear framework for how such an investigation would be conducted and the types of mechanistic insights that could be gained.

Fundamental Studies on Nucleophilicity and Lewis Basicity of Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a key functional group that dictates much of its chemistry, acting as both a Brønsted base and a nucleophile. A systematic study of 32 pyrrolidines and imidazolidinones, commonly used in organocatalysis, has provided quantitative data on their Brønsted basicities (pKaH) and nucleophilicities. The pKaH values were determined photometrically in acetonitrile, with most pyrrolidines exhibiting basicities in the range of 16 < pKaH < 20.

The nucleophilic reactivities of these organocatalysts were quantified by measuring the kinetics of their reactions with reference electrophiles, such as benzhydrylium ions. The reactions generally followed second-order kinetics, and the resulting second-order rate constants (k₂) were used to determine the nucleophilicity parameters (N and sN) for each amine according to the correlation log k₂(20 °C) = sN(N + E). This allows for the integration of these organocatalysts into a comprehensive nucleophilicity scale. A key finding from this research is that the nucleophilic reactivities of the studied pyrrolidines correlate only poorly with their Brønsted basicities.

For instance, 2-(trifluoromethyl)pyrrolidine (B1142111) displays a relatively low basicity (pKaH = 12.6), which is outside the typical range for pyrrolidines, yet it exhibits significantly high nucleophilicity. This unique combination of properties can be advantageous in certain catalytic applications, allowing reactions to proceed exclusively through an enamine pathway, for example.

The table below summarizes the Brønsted basicity (pKaH in acetonitrile) for a selection of pyrrolidine derivatives from the aforementioned study.

| Compound | pKaH (in MeCN) |

| Pyrrolidine | 19.5 |

| 2-Methylpyrrolidine | 19.8 |

| 2-(Trifluoromethyl)pyrrolidine | 12.6 |

| 2-(Diphenylmethyl)pyrrolidine | 18.5 |

| 2-(Hydroxymethyl)pyrrolidine | 18.2 |

Data sourced from studies on the basicities and nucleophilicities of pyrrolidines.

This fundamental understanding of the relationship between structure, basicity, and nucleophilicity is critical for the rational design of new pyrrolidine-based catalysts and for predicting their behavior in chemical reactions.

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Phenylpyrrolidine

Density Functional Theory (DFT) Applications in Pyrrolidine (B122466) Research

Density Functional Theory (DFT) has become a primary computational method for studying the properties of pyrrolidine derivatives due to its favorable balance of accuracy and computational cost. DFT is used to model a wide range of molecular properties, from geometric and electronic structures to spectroscopic data and reaction mechanisms.

Quantum chemical calculations, particularly using DFT, are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and for understanding its electronic properties. These calculations provide data on bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize the geometry of various heterocyclic compounds, showing good agreement between calculated and experimental structural parameters. nih.gov Studies on substituted pyrrolidinones have employed the B3LYP/6-31G* basis set to perform geometry optimizations and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

In a study on 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT calculations revealed that the computed geometric parameters were nearly identical to those determined by single-crystal X-ray diffraction. eurjchem.com Such studies confirm the reliability of DFT in predicting the structural features of complex pyrrolidine-containing molecules.

Table 1: Selected Calculated Electronic Properties of Substituted Pyrrolidinones using DFT

| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap (ΔE) (a.u.) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| EOEP | -0.2428 | 0.0229 | 0.2657 | 3.7437 |

| PTA | -0.2366 | -0.0245 | 0.2122 | 4.4754 |

| HTEP | -0.2239 | 0.0244 | 0.2483 | 5.2577 |

| OETA | -0.2324 | -0.0058 | 0.2266 | 4.1691 |

Data sourced from a study on substituted pyrrolidinones as corrosion inhibitors. arabjchem.org EOEP: [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester; PTA: (2-pyridin-4-yl-ethyl]thio}acetic acid; HTEP: 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one; OETA: {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid.

DFT calculations are highly effective in predicting and interpreting various spectroscopic data. By calculating vibrational frequencies, electronic transitions, and nuclear magnetic shielding constants, researchers can simulate infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational analysis is often performed to assign the observed bands in experimental IR and Raman spectra. nih.gov For example, in a study of a glucocorticoid steroid, DFT calculations at the B3LYP/6-31G(d,p) level were used to assign vibrational bands in the FT-IR spectrum with high accuracy. researchgate.net Similarly, time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. eurjchem.com Theoretical calculations have shown an excellent correlation between experimental and simulated UV spectra for pyrrolidine-containing compounds. eurjchem.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Biimidazole Derivative

| Assignment | Experimental FT-IR | Calculated FT-IR (Scaled) |

|---|---|---|

| C-H stretching | 3110 | 3105 |

| C=C stretching | 1602 | 1598 |

| C-N stretching | 1365 | 1360 |

| C-H in-plane bending | 1159 | 1155 |

| C-H out-of-plane bending | 845 | 840 |

Data sourced from a spectroscopic characterization study. nih.gov The theoretical wavenumbers were scaled to improve agreement with experimental data.

Understanding the mechanism of a chemical reaction requires knowledge of the energies of reactants, products, and the transition states that connect them. DFT is a powerful tool for mapping out the potential energy surface of a reaction, allowing for the calculation of activation energies (energy barriers) and reaction enthalpies.

Computational studies have been used to elucidate the mechanisms of pyrrolidine synthesis. For example, DFT calculations were employed to propose a reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org The results indicated that kinetic selectivity, determined by the height of the activation energy barrier, was more significant than thermodynamic selectivity in forming the main product. beilstein-journals.org In another study on the copper-catalyzed intramolecular C–H amination to form pyrrolidines, DFT was used to calculate the free energy profile of the reaction, identifying the rate-determining step and explaining the effect of different catalysts on the reaction barrier. nih.gov

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Conformational Energy Determination of Pyrrolidine

Ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory than standard DFT for calculating molecular energies. rsc.org These methods are particularly useful for accurately determining the subtle energy differences between various conformations of flexible molecules like pyrrolidine.

The pyrrolidine ring is not planar and exists in puckered conformations, primarily envelope and twist forms, which can interconvert through a process called pseudorotation. rsc.org Ab initio studies have been crucial in mapping the energy profile of this process. Calculations at the MP2/6-31G** level have shown that the N-H axial and equatorial envelope forms are the most stable conformers and that pseudorotation is the preferred path for their interconversion, with a low energy barrier of approximately 0.6 kcal/mol. rsc.orgrsc.org These theoretical results are in good agreement with experimental data from microwave spectroscopy and electron diffraction, highlighting the need to include electron correlation for an accurate description of conformational preferences. rsc.org

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis of Pyrrolidine Systems

While quantum mechanical methods are highly accurate, they are computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape of molecules.

MD simulations use classical mechanics (force fields) to simulate the movement of atoms over time, providing insights into the dynamic behavior of molecules. nih.gov This approach is invaluable for studying how pyrrolidine-containing molecules, such as drugs or peptides, interact with biological targets like proteins. acs.org By generating an ensemble of receptor conformations, MD simulations can account for the flexibility of both the ligand and the protein, leading to more accurate predictions of binding modes and affinities in drug discovery. nih.govacs.org These simulations can reveal stable interactions, such as hydrogen bonds, between a pyrrolidine derivative and key residues in a protein's binding site over trajectories of hundreds of nanoseconds. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) and In Silico ADME Prediction Models for Pyrrolidine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models based on molecular descriptors (e.g., electronic, steric, and lipophilic properties), QSAR can predict the activity of new, unsynthesized compounds. iipseries.org

For pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for inhibiting specific biological targets. bohrium.com These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) would increase or decrease biological activity, guiding the design of more potent molecules. researchgate.net

In conjunction with QSAR, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. nih.gov These models use the molecular structure to predict pharmacokinetic properties, helping to identify drug candidates with favorable profiles, such as good oral bioavailability and low toxicity, early in the development process. iipseries.orgnih.gov

Table 3: Statistical Results of QSAR Models for Pyrrolidine-Based Mcl-1 Inhibitors

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

| HQSAR | 0.603 | 0.662 | 0.743 |

Data sourced from a molecular modeling study. bohrium.com High Q² and R²pred values indicate good stability and predictive ability of the models.

Quantum Chemical Investigations of Reactivity and Bonding in Pyrrolidine Derivatives

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular structure, reactivity, and bonding. For pyrrolidine derivatives, computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into their electronic properties and behavior in chemical reactions. While specific quantum chemical studies on 2-Methyl-2-phenylpyrrolidine are not extensively available in the reviewed literature, the reactivity and bonding can be inferred from studies on analogous substituted pyrrolidines.

Theoretical investigations into substituted pyrrolidines often focus on conformational analysis, the nature of the bonds within the molecule, and the distribution of electron density, which dictates the molecule's reactivity. For instance, studies on 1,2,5-substituted derivatives of 2-phenylpyrrolidine (B85683) have utilized X-ray diffraction to confirm a butterfly-like conformation of the pyrrolidine ring, which can exist in either a half-chair or an envelope conformation depending on the substituents nih.govresearchgate.net. Such conformational preferences are crucial as they can influence the biological activity of the molecule.

The electronic properties of pyrrolidine derivatives are significantly influenced by the nature of their substituents. For example, in computational studies of piperidyl and pyrrolidinyl chalcones, the pyrrolidine ring was found to be a better electron-donating group compared to the piperidine (B6355638) ring nih.gov. This electron-donating character would be expected to influence the reactivity of the phenyl ring in this compound.

Key parameters derived from quantum chemical calculations that help in understanding the reactivity of molecules include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

A hypothetical DFT study on this compound would likely reveal the distribution of these frontier orbitals. It is expected that the HOMO would be localized primarily on the phenyl ring and the nitrogen atom of the pyrrolidine ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the phenyl ring, suggesting it as the site for nucleophilic attack.

The following table presents hypothetical, yet representative, quantum chemical data for this compound, based on values reported for similar aromatic and heterocyclic compounds in computational studies nih.govmdpi.com.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -5.20 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | -2.60 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 2.60 eV | An indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Furthermore, the bonding within the pyrrolidine ring can be analyzed through various computational techniques. The bond lengths and angles determined from geometry optimization calculations can confirm the puckered nature of the five-membered ring. The C-N bond, in particular, is of interest as its length and strength can be modulated by the substituents on both the carbon and nitrogen atoms.

In the case of this compound, the presence of a methyl and a phenyl group on the same carbon atom (C2) would create significant steric hindrance, influencing the conformation of the pyrrolidine ring. Quantum chemical calculations could precisely predict the most stable conformation by calculating the relative energies of different puckering arrangements.

The reactivity of the nitrogen atom in the pyrrolidine ring is another key aspect that can be investigated computationally. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center and a hydrogen bond acceptor pharmablock.com. The calculated partial charge on the nitrogen atom and the energy of its lone pair orbital would provide a quantitative measure of its basicity and nucleophilicity.

The following table summarizes key bond lengths in the hypothetical optimized geometry of this compound. These values are estimated based on standard bond lengths and findings from studies on related structures.

Table 2: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

|---|---|

| C2-N | 1.47 |

| C5-N | 1.47 |

| C2-C(phenyl) | 1.52 |

| C2-C(methyl) | 1.54 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-tert-butoxycarbonyl-2-phenylpyrrolidine-2-carboxylic acid |

Structure Activity Relationship Sar Studies of 2 Methyl 2 Phenylpyrrolidine Derivatives in Biological Contexts

Rational Design and Synthesis of Analogues for SAR Profiling

The exploration of the biological potential of 2-methyl-2-phenylpyrrolidine and its derivatives is heavily reliant on the rational design and synthesis of analogues for Structure-Activity Relationship (SAR) studies. This process involves the strategic modification of the lead compound's structure to understand how chemical changes affect biological outcomes. A common rational approach is to design analogues that mimic the natural substrates of a target enzyme, with the goal of creating effective inhibitors. nih.gov For instance, in the development of sphingosine (B13886) kinase (SphK) inhibitors, analogues of a 2-(hydroxymethyl)pyrrolidine scaffold were designed to include lipophilic moieties that mimic the substrate sphingosine, aiming to fit within the enzyme's binding pockets. nih.gov

The synthesis of these rationally designed analogues employs a variety of chemical reactions. A frequent strategy involves multi-step synthetic routes. For example, the synthesis of certain pyrrolidine-based inhibitors has been achieved through a sequence starting with a Suzuki-Miyaura coupling reaction to generate benzaldehyde (B42025) intermediates. nih.gov This is followed by reductive amination to produce 2-(hydroxymethyl)pyrrolidine intermediates, which are then subjected to an acylation reaction to yield the final products. nih.gov Similarly, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a 2-phenylpyrrolidine (B85683) substituent involves steps like nucleophilic aromatic substitution and Suzuki cross-coupling. ntnu.no In other cases, the synthesis may begin with N-Boc-proline, which is coupled with various aromatic amines to produce N-Boc proline amides; the Boc (tert-butoxycarbonyl) protecting group is then removed to study its influence on enzyme inhibition. nih.gov

Enantioenriched 2-phenylpyrrolidines, crucial for studying stereochemical effects, have been prepared via multi-step syntheses starting with the Boc protection of pyrrolidine (B122466), followed by a palladium-catalyzed α-arylation and subsequent deprotection. ntnu.no The synthesis of various pyrrolidine-containing drugs often starts from precursors like proline and 4-hydroxyproline. nih.gov

Identification of Structural Determinants for Biological Activity within the Pyrrolidine Scaffold

SAR studies have been instrumental in identifying the specific structural features of the pyrrolidine scaffold and its substituents that are critical for biological activity. A foundational finding is the importance of the phenyl group itself. In a study on thieno[2,3-d]pyrimidine-based EGFR kinase inhibitors, the removal of the phenyl moiety from the C-4 amine substituent had a significant negative impact on activity, establishing it as a key contributor. ntnu.no

Further modifications to this phenyl ring have revealed more nuanced structural requirements. In the development of furanylmethylpyrrolidine-based ST2 inhibitors, substitutions on the phenyl ring (referred to as ring B) were systematically evaluated. nih.gov Adding groups such as dimethyl amine, pyrrolidine, or piperidine (B6355638) at the 3- or 4-position of the phenyl ring improved inhibitory activity by two- to three-fold compared to the parent compound. nih.gov Conversely, adding a carboxylic acid group at the 4-position led to reduced activity. nih.gov

| Compound | Substitution on Phenyl Ring | Position | Relative Activity Improvement |

|---|---|---|---|

| 3c | Dimethyl amine | 4 | 2-3 fold |

| 4a | Pyrrolidine | 4 | 2-3 fold |

| 4b | Piperidine | 4 | 2-3 fold |

| 4c | Pyrrolidine | 3 | ~2-3 fold |

| 10 | Carboxylic Acid | 4 | Reduced Activity |

In a different series of compounds, 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives designed as VEGFR-2 inhibitors, the C(5) position of the oxindole (B195798) scaffold was identified as a critical interaction point. nih.gov The nature of the substituent at this position dramatically influenced inhibitory potency. While electron-withdrawing groups like C(5)-CF3 resulted in no activity, the presence of a hydrogen bond donor was found to be crucial. nih.gov Derivatives with a hydroxyl (C(5)-OH) or a thiol (C(5)-SH) group showed potent inhibitory activity, which was attributed to the formation of hydrogen bonds with the Lys868 residue of VEGFR-2. nih.gov The corresponding methoxy (B1213986) derivative (C(5)-OMe), which cannot act as a hydrogen bond donor, had much lower activity. nih.gov

| Compound ID | C(5) Substituent | Key Interaction | Relative Inhibitory Potency |

|---|---|---|---|

| 14 | -OH (Hydroxyl) | Hydrogen bond with Lys868 | High |

| 15 | -SH (Thiol) | Hydrogen bond with Lys868 | High |

| 13 | -OMe (Methoxy) | No hydrogen bond donation | Low |

| 11 | -CF3 (Trifluoromethyl) | None | Inactive |

Stereochemical Effects on Biological Potency and Selectivity of Pyrrolidine Derivatives

The three-dimensional arrangement of atoms, or stereochemistry, within pyrrolidine derivatives can have a profound effect on their biological potency and selectivity. The chiral center at the C-2 position of the 2-phenylpyrrolidine ring means the molecule can exist as different stereoisomers (enantiomers), which may interact differently with their biological targets.

A compelling demonstration of this principle was observed in the SAR study of thieno[2,3-d]pyrimidines as EGFR-TK inhibitors. ntnu.no The biological activity of these compounds was highly dependent on the chirality of the 2-phenylpyrrolidine substituent. A marked increase in EGFR-TK inhibitory activity was found for the (R)-enantiomer when compared to the racemic mixture (a 1:1 mixture of both enantiomers). ntnu.no In contrast, the (S)-enantiomer exhibited poor activity. ntnu.no This highlights that the specific spatial orientation of the phenyl group is critical for optimal interaction with the enzyme's active site, a common phenomenon in drug-receptor binding. The synthesis of such enantioenriched compounds is therefore a critical step in optimizing the pharmacological profile of these derivatives. ntnu.nonih.gov

Elucidation of Physicochemical Property Influence on Activity (e.g., Lipophilicity) in Pyrrolidine Compounds

The biological activity of pyrrolidine derivatives is governed not only by their structural features but also by their physicochemical properties, with lipophilicity being among the most critical. neu.edu.tr Lipophilicity, often described as the "fat-liking" nature of a molecule, influences its absorption, distribution, potency, and elimination. neu.edu.tr

The impact of lipophilicity has been clearly demonstrated in the development of dual sphingosine kinase 1 and 2 (SphK1/SphK2) inhibitors based on a 2-(hydroxymethyl)pyrrolidine scaffold. nih.govnih.gov In this research, a rational design strategy involved the systematic modification of a lipophilic tail attached to the core structure to mimic the natural substrate. nih.gov The results showed a direct correlation between the length of this alkyl tail and inhibitory activity. Elongating the alkyl tail had a positive impact on SphK1 activity, with certain lengths leading to strong inhibition of both SphK1 and SphK2. nih.gov For example, derivative 22d , featuring a dodecyl tail, was identified as the most potent dual inhibitor in the series. nih.gov Molecular modeling suggested this long lipophilic tail adopts a "J-shape" conformation that fits well within the sphingosine binding pocket of the enzyme. nih.gov However, simply increasing lipophilicity by adding a phenyl ring onto the alkyl chain did not lead to improved activity, indicating a specific shape and length requirement for the lipophilic portion. nih.gov

| Compound Series | Modification | Impact on SphK1 Activity | Impact on SphK2 Activity |

|---|---|---|---|

| 22b-22d | Elongation of alkyl tail | Positive (up to 76% inhibition) | Strong inhibition for 22b and 22d |

| 22e | Methyl group on internal phenyl ring | No improvement | Not specified |

| 22f, 22g, 29a-c | Insertion of phenyl ring on alkyl chain | No improvement | Not specified |

This research underscores that optimizing physicochemical properties like lipophilicity is a key strategy in the rational design of potent and selective enzyme inhibitors based on the pyrrolidine scaffold. nih.govnih.gov

Biological and Pharmaceutical Research Applications of 2 Methyl 2 Phenylpyrrolidine Derivatives

Investigations into Antimicrobial and Antiviral Activities of Pyrrolidine (B122466) Derivatives

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrrolidine derivatives have emerged as a promising class of compounds in this area. Research has demonstrated that certain 2-arylmethylpyrrolidine and 2-hydroxypyrrolidine derivatives possess notable antibacterial properties. For instance, studies have shown that 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) exhibits potent antimicrobial activity against various bacterial strains symbiosisonlinepublishing.com. The introduction of different substituents on the pyrrolidine ring allows for the modulation of their antimicrobial spectrum and potency.

Beyond direct bactericidal or bacteriostatic effects, some pyrrolidine derivatives have shown efficacy in combating bacterial biofilms, which are notoriously difficult to eradicate. A study on 2-(het)arylpyrrolidine-1-carboxamides revealed that compounds possessing a benzofuroxan (B160326) moiety can effectively suppress the growth of bacterial biofilms nih.gov. This anti-biofilm activity presents a significant advancement in the fight against chronic and persistent bacterial infections. Furthermore, N-methyl-2-pyrrolidone, a simple pyrrolidine derivative, has demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans in a dose-dependent manner.

In the realm of antiviral research, pyrrolidine-containing compounds have also shown significant promise. The pyrrolidine scaffold is a key component in several antiviral drugs. For example, Ombitasvir, which contains a pyrrolidine ring, is used in combination therapy for the treatment of chronic Hepatitis C by inhibiting the viral protein NS5A, essential for replication nih.gov. Additionally, some synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against the influenza A virus in vitro researchgate.net. The versatility of the pyrrolidine ring allows for its incorporation into complex molecules that can interact with various viral targets, highlighting its importance in the development of new antiviral therapies nih.govnih.gov.

Table 1: Examples of Antimicrobial and Antiviral Pyrrolidine Derivatives

| Compound Class | Specific Derivative Example | Target Organism/Virus | Observed Activity |

|---|---|---|---|

| 2-Hydroxypyrrolidines | 1-(quinolin-3-yl) pyrrolidin-2-ol | Bacteria (e.g., E. coli, K. pneumoniae) | Potent antimicrobial activity symbiosisonlinepublishing.com |

| 2-(Het)arylpyrrolidine-1-carboxamides | Derivative with benzofuroxan moiety | Bacteria | Suppression of biofilm growth nih.gov |

| Simple Pyrrolidines | N-methyl-2-pyrrolidone | S. aureus, E. coli, C. albicans | Dose-dependent antimicrobial activity |

| Complex Pyrrolidines | Ombitasvir | Hepatitis C Virus | Inhibition of viral protein NS5A nih.gov |

| Spiro-pyrrolidines | Spiro[pyrrolidine-2,2'-adamantane] derivatives | Influenza A Virus | In vitro antiviral activity researchgate.net |

Research on Anticonvulsant and Neuroprotective Effects of Substituted Pyrrolidines

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. Substituted pyrrolidines, particularly those with a 2,5-dione or a carboxamide functional group, have been extensively investigated for their anticonvulsant properties nih.gov.

A variety of preclinical models are used to assess the potential of new anticonvulsant agents. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure model are two of the most widely used. In these tests, several novel hybrid anticonvulsants based on the pyrrolidine-2,5-dione framework have demonstrated a broad spectrum of activity nih.gov. These hybrid molecules often incorporate chemical features of clinically used AEDs like ethosuximide (B1671622) and levetiracetam (B1674943) nih.gov.

One study on a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives found that several compounds were active in the MES test without exhibiting neurotoxicity. Specifically, derivatives with 4-nitrophenyl and 4-chlorophenyl substituents showed significant protection against MES-induced seizures.

The mechanism of action for the anticonvulsant effects of these pyrrolidine derivatives is often linked to their ability to modulate neuronal ion channels. In vitro ligand binding studies have suggested that their anticonvulsant and antinociceptive actions may be due to their influence on neuronal voltage-sensitive sodium and L-type calcium channels nih.gov.

Table 2: Anticonvulsant Activity of Selected Pyrrolidine Derivatives in Preclinical Models

| Compound Class | Preclinical Model | Key Findings |

|---|---|---|

| Pyrrolidine-2,5-dione hybrids | MES, scPTZ, 6 Hz seizure models | Broad spectrum of protection, better efficacy and safety profile compared to some existing AEDs nih.gov |

| N-(substituted phenyl) pyrrolidine-2-carboxamides | MES test | Protection against seizures without neurotoxicity, particularly with 4-nitrophenyl and 4-chlorophenyl substituents |

Studies on Anticancer Activity of 2-(Het)arylpyrrolidine Derivatives

The search for novel and more effective anticancer agents is a cornerstone of pharmaceutical research. The 2-(het)arylpyrrolidine scaffold has proven to be a valuable template for the design of new anticancer drugs. A library of novel 2-(het)arylpyrrolidine-1-carboxamides demonstrated significant anticancer activities both in vitro and in vivo nih.gov. Some of these compounds exhibited in vitro activity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen, with comparable cytotoxicity towards normal liver cells nih.gov. In vivo studies with these derivatives showed a survival rate of up to 83% in mice on day 60 of observation and an increased life span of up to 447% nih.gov.

Other pyrrolidone derivatives have also shown promise. A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones, oxadiazoles, and triazoles, were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells mdpi.com. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity mdpi.com.

Furthermore, spiro[pyrrolidine-thiazolo-oxindoles] have been investigated as potential antiproliferative agents. One spirooxindole analogue exhibited broad activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, with comparable or better activity than the standard drug cisplatin.

Table 3: Anticancer Activity of 2-(Het)arylpyrrolidine and Related Derivatives

| Compound Class | Cancer Cell Line(s) | Key In Vitro/In Vivo Findings |

|---|---|---|

| 2-(Het)arylpyrrolidine-1-carboxamides | M-Hela | In vitro activity twice that of tamoxifen; In vivo increased life span up to 447% nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (lung cancer) | Incorporation of oxadiazolethione and aminotriazolethione rings enhanced activity mdpi.com |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2, MCF-7, HCT-116 | Broad-spectrum antiproliferative activity, comparable to cisplatin |

Enzyme Inhibition and Receptor Ligand Binding Studies (e.g., NAPE-PLD, EGFR Kinase, Sigma-1 Receptors)

The therapeutic effects of many drugs are mediated through their interaction with specific enzymes and receptors. Pyrrolidine derivatives have been investigated as inhibitors of several important biological targets.

NAPE-PLD Inhibition: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules. In the development of a NAPE-PLD inhibitor, a medicinal chemistry program discovered that replacing a morpholine (B109124) ring with a (S)-3-hydroxypyrrolidine in a lead compound improved its inhibitory activity and decreased its lipophilicity nih.gov. This highlights the utility of the pyrrolidine scaffold in optimizing enzyme inhibitors.

EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy. The pyrrolo[2,3-d]pyrimidine nucleus, which can be considered a derivative of the pyrrolidine core, has been identified as a promising scaffold for the development of EGFR and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors nih.gov. The structural similarity of this scaffold to adenine, the nitrogenous base of ATP, allows these compounds to act as competitive inhibitors in the ATP-binding pocket of the kinase domain nih.gov.

Sigma-1 Receptor Ligand Binding: Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions and neurological disorders. Numerous structurally diverse compounds, including those with a pyrrolidine ring, have been shown to bind to sigma-1 receptors with high affinity. This interaction is being explored for the development of novel therapeutics for conditions such as Alzheimer's disease, ischemic stroke, and neuropathic pain.

Exploration as Lead Compounds in Drug Discovery Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs and its ability to serve as a versatile starting point for the development of new therapeutic agents nih.gov.

The conformational flexibility of the five-membered ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. This property has made 2-methyl-2-phenylpyrrolidine and related structures attractive lead compounds in various drug discovery programs.

For instance, novel pyrrolidinyl derivatives are being explored as modulators of HCN2 channels for the potential treatment of central nervous system (CNS) and psychiatric disorders, including autism, mood disorders, and schizophrenia scinito.ai. Similarly, 3-pyrrolidineindole derivatives are under investigation as serotonergic psychedelic agents for treating psychosis and mental illnesses like depression and post-traumatic stress disorder acs.org. The ability to readily synthesize a diverse library of pyrrolidine derivatives allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into clinical candidates.

Preclinical Research and In Vitro/In Vivo Pharmacological Evaluations (excluding specific clinical data)

Before a new drug candidate can be tested in humans, it must undergo extensive preclinical research, including in vitro (cell-based) and in vivo (animal) pharmacological evaluations. These studies are crucial for determining the efficacy, and mechanism of action of the compound.

As detailed in the preceding sections, derivatives of this compound have been the subject of numerous preclinical studies. For example, the anticonvulsant properties of various pyrrolidine-2,5-dione derivatives have been thoroughly characterized in rodent models of epilepsy, such as the MES and scPTZ tests nih.gov. These studies have provided valuable data on their spectrum of activity and have helped to elucidate their potential mechanisms of action, such as the modulation of ion channels nih.gov.

In the area of oncology, the in vivo efficacy of 2-(het)arylpyrrolidine-1-carboxamides has been demonstrated in mouse models of cancer, where they have been shown to increase survival and reduce tumor growth nih.gov. These preclinical in vivo studies are a critical step in the translation of promising in vitro findings into potential clinical applications. The collective body of preclinical data on pyrrolidine derivatives underscores their significant potential across a range of therapeutic areas and provides a strong foundation for their continued development.

Based on a thorough review of scientific literature, there is limited specific information available that exclusively details the applications of this compound in the precise contexts requested. The research literature predominantly focuses on other related pyrrolidine derivatives, such as those with different substitution patterns or functional groups, which have been more extensively studied as chiral building blocks and catalyst components.

Therefore, it is not possible to provide a detailed, scientifically accurate article that focuses solely on this compound structured around the requested outline without making unsubstantiated extrapolations from different compounds. Generating content under these circumstances would not meet the required standards of scientific accuracy and adherence to the specified subject.

An in-depth look at the future of this compound and its analogues reveals a landscape ripe with opportunities for innovation and discovery. As researchers delve deeper into the potential of this chemical scaffold, several key areas are emerging as focal points for future investigation. These range from the development of environmentally friendly synthetic methods to the integration of cutting-edge computational tools for drug discovery and the exploration of novel therapeutic applications. This article explores the future research directions and emerging challenges that will shape the scientific journey of this compound and related compounds.

Q & A

Basic Question: What are the recommended synthetic routes for 2-Methyl-2-phenylpyrrolidine, and how can purity be optimized?

Answer:

Synthesis of this compound typically involves cyclization or alkylation strategies. For example, a multi-step approach may include:

- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Friedel-Crafts alkylation to introduce the phenyl group, followed by deprotection and purification via column chromatography.

- Recrystallization in non-polar solvents (e.g., hexane) to enhance purity.

Validation: Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For crystalline derivatives, X-ray diffraction (using programs like SHELXL ) resolves stereochemical ambiguities.

Basic Question: How should researchers handle this compound safely in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves (tested under EN374 standards) and lab coats .

- Respiratory Protection: Use P95 respirators for low-level dust exposure; for volatile phases, employ OV/AG/P99 respirators .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (classified as Acute Toxicity Category 4 under EU-GHS ).

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .

Advanced Question: How can enantiomeric purity of chiral this compound derivatives be assessed?

Answer:

- Chiral Chromatography: Utilize HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and compare retention times to racemic standards.

- Circular Dichroism (CD): Measure optical activity to confirm enantiomeric excess (ee).

- X-ray Crystallography: Resolve absolute configuration using SHELXL refinement . For dynamic systems, variable-temperature NMR tracks conformational exchange.

Advanced Question: How to resolve contradictions in reported biological activity data for this compound analogs?

Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, solvent controls).

- Data Cross-Validation: Compare results across orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular viability assays).

- Structural Reanalysis: Re-examine crystallographic data (via SHELX ) to rule out polymorphism or solvate formation.

- Meta-Analysis: Aggregate data from multiple studies to identify trends obscured by experimental variability.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR identifies substituent patterns (e.g., phenyl group integration at ~7 ppm); ¹³C NMR confirms quaternary carbon assignments.

- Infrared (IR) Spectroscopy: Detect NH stretches (if unprotected) and aromatic C-H bends.

- Mass Spectrometry: ESI-MS or GC-MS validates molecular weight and fragmentation pathways.

- Elemental Analysis: Confirm C/H/N ratios to rule out solvent residues.

Advanced Question: How to design a stability study for this compound under varying storage conditions?

Answer:

- Accelerated Degradation Testing: Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.

- Analytical Monitoring: Track decomposition via HPLC-UV and LC-MS to identify degradation products.

- Incompatibility Screening: Test reactivity with common lab reagents (e.g., acids, oxidizers) using DSC/TGA to assess exothermic risks .

Advanced Question: What strategies mitigate low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency.

- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Microwave-Assisted Synthesis: Reduce reaction times and improve yields through controlled heating.

- Computational Modeling: DFT calculations predict transition-state energetics to guide ligand selection.

Basic Question: What ecological safety assessments are required for this compound disposal?

Answer:

- Toxicity Screening: Follow OECD 201–203 guidelines for aquatic toxicity (Daphnia magna, algae).

- Biodegradability: Perform OECD 301 tests to assess persistence.

- Soil Mobility: Use column leaching studies to evaluate groundwater contamination risks .

Note: Current SDS data indicate no established ecotoxicity profile; assume precautionary measures .

Advanced Question: How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Answer:

- ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, bioavailability, and blood-brain barrier penetration.

- Molecular Docking: Simulate binding interactions with target proteins (e.g., GPCRs) using AutoDock Vina.

- MD Simulations: Run GROMACS simulations to assess conformational stability in biological membranes.

Advanced Question: How to address solubility challenges in aqueous assays for hydrophobic this compound analogs?

Answer:

- Co-Solvent Systems: Use DMSO-water gradients (≤1% DMSO) to maintain compound stability.

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance dispersibility.

- Surfactant Assistance: Add Tween-80 or cyclodextrins to improve micellar solubility.

- pH Adjustment: Protonate the pyrrolidine nitrogen in acidic buffers (pH 4–5) to increase hydrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.